molecular formula C13H21N3O3 B2594589 Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate CAS No. 2219407-38-0

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate

Cat. No.: B2594589
CAS No.: 2219407-38-0
M. Wt: 267.329
InChI Key: UJIDUNVKJOBTHA-MNOVXSKESA-N
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Description

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation . One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to form the final product. The overall yield of this synthesis can be around 59.5% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones.

Scientific Research Applications

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has several scientific research applications:

Mechanism of Action

The specific mechanism of action for tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10-5-4-6-11(10)18-9-7-14-15-8-9/h7-8,10-11H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIDUNVKJOBTHA-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1OC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1OC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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